4-(3-chloro-4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(3-chloro-4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a furan ring, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-fluoroaniline with furan-2-carbaldehyde to form an intermediate Schiff base, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-chloro-4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the triazole ring and the substituted phenyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chloro-4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-(3-chloro-4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-amine
- 4-(3-chloro-4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-methanol
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the triazole ring, furan ring, and substituted phenyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H7ClFN3OS |
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Molecular Weight |
295.72 g/mol |
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H7ClFN3OS/c13-8-6-7(3-4-9(8)14)17-11(15-16-12(17)19)10-2-1-5-18-10/h1-6H,(H,16,19) |
InChI Key |
FKYNNHPUBUQLOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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